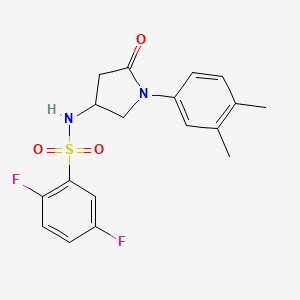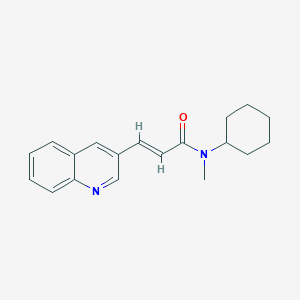
(E)-N-cyclohexyl-N-methyl-3-(3-quinolinyl)-2-propenamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-cyclohexyl-N-methyl-3-(3-quinolinyl)-2-propenamide is an organic compound that features a quinoline ring system attached to a propenamide moiety
Wirkmechanismus
Target of Action
Compounds with a quinolinyl moiety have been reported to exhibit significant bioactivity, suggesting that they interact with biological targets .
Mode of Action
Quinolinyl-based compounds have been found to be potent inhibitors of certain enzymes, indicating that they may interact with their targets by binding to the active site and inhibiting the enzyme’s function .
Biochemical Pathways
Quinolinyl-based compounds have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Quinolinyl-based compounds have been associated with various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly impact the action of a compound, including its stability, solubility, and interaction with biological targets .
Biochemische Analyse
Biochemical Properties
It is known that quinoline derivatives interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Quinoline derivatives are known to interact with cells and can influence cell function . They may impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-cyclohexyl-N-methyl-3-(3-quinolinyl)-2-propenamide typically involves the reaction of 3-quinolinecarboxaldehyde with N-cyclohexyl-N-methylamine in the presence of a base such as sodium hydride. The reaction proceeds via a condensation mechanism, forming the desired propenamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as the use of continuous flow reactors and automated synthesis platforms can enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-N-cyclohexyl-N-methyl-3-(3-quinolinyl)-2-propenamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions 2 and 4.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-N-cyclohexyl-N-methyl-3-(2-quinolinyl)-2-propenamide
- (E)-N-cyclohexyl-N-methyl-3-(4-quinolinyl)-2-propenamide
- (E)-N-cyclohexyl-N-methyl-3-(3-isoquinolinyl)-2-propenamide
Uniqueness
(E)-N-cyclohexyl-N-methyl-3-(3-quinolinyl)-2-propenamide is unique due to its specific substitution pattern on the quinoline ring, which can influence its chemical reactivity and biological activity. The presence of the cyclohexyl and methyl groups also contributes to its distinct physicochemical properties.
Eigenschaften
IUPAC Name |
(E)-N-cyclohexyl-N-methyl-3-quinolin-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-21(17-8-3-2-4-9-17)19(22)12-11-15-13-16-7-5-6-10-18(16)20-14-15/h5-7,10-14,17H,2-4,8-9H2,1H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJVJOUIEKCFIG-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C=CC2=CC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1CCCCC1)C(=O)/C=C/C2=CC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24822198 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1,3,6,7-tetramethyl-8-(3-(4-phenylpiperazin-1-yl)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2836906.png)
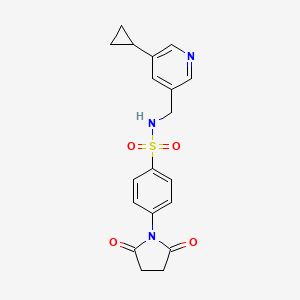
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,4-dimethylbenzamide](/img/structure/B2836908.png)
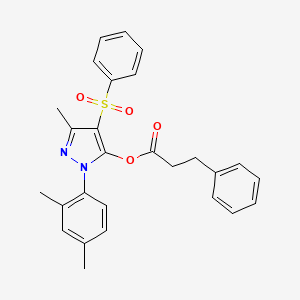
![N-[(furan-2-yl)methyl]-2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2836912.png)
![2-({cyclopentyl[(thiophen-2-yl)methyl]carbamothioyl}amino)-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B2836914.png)
![N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,5-dimethylbenzamide](/img/structure/B2836915.png)
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(2-methoxyphenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2836916.png)
![6-amino-1-(3-methoxyphenyl)-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,4-dihydropyrimidin-4-one](/img/structure/B2836917.png)

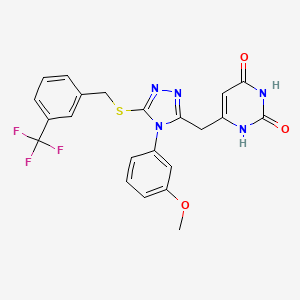
![(5Z)-5-[(4-propoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/new.no-structure.jpg)
